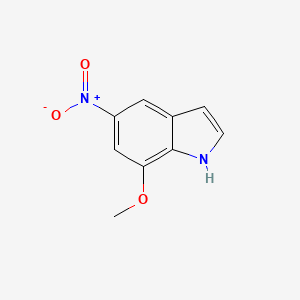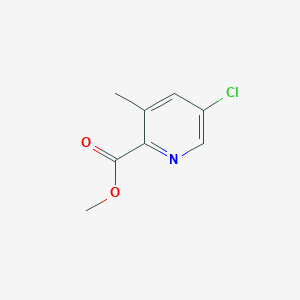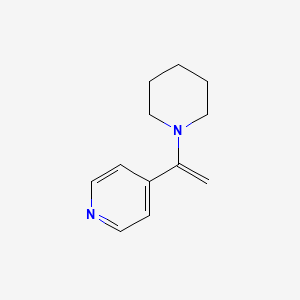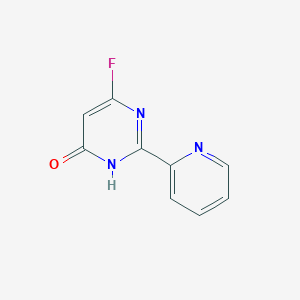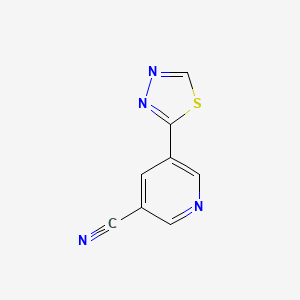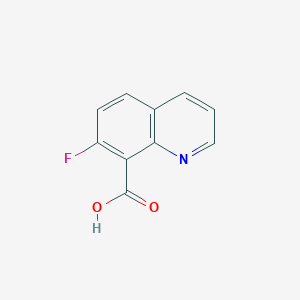
6-Fluoro-2,8-dimethylquinolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2,8-dimethylquinolin-5-amine: is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of a fluorine atom into the quinoline structure often enhances the biological activity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Fluoro-2,8-dimethylquinolin-5-amine involves the cyclization of appropriate precursors. For example, starting with 2,8-dimethylquinoline, the introduction of a fluorine atom at the 6-position can be achieved through electrophilic fluorination. The amine group at the 5-position can be introduced via nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding quinoline N-oxides.
Reduction: Reduction reactions can target the quinoline ring, potentially leading to the formation of tetrahydroquinoline derivatives.
Substitution: The fluorine atom and the amine group can participate in various substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 6-Fluoro-2,8-dimethylquinolin-5-amine is used as a building block in the synthesis of more complex quinoline derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Fluorinated quinolines have shown promise in inhibiting various enzymes, making them valuable in drug discovery and development.
Medicine: The compound’s potential medicinal applications include its use as an antibacterial, antiviral, and antineoplastic agent. Fluorinated quinolines are known for their broad-spectrum activity against various pathogens and cancer cells.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 6-Fluoro-2,8-dimethylquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to bind to these targets, increasing its potency and selectivity. The amine group can form hydrogen bonds with the target, further stabilizing the interaction. This combination of features allows the compound to effectively inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
- 6-Fluoro-2-methylquinolin-4-amine
- 7-Fluoro-2-methylquinolin-4-amine
- 6-Fluoro-2,8-dimethyl-5-nitroquinoline
- 6-Fluoro-8-methylquinolin-4-amine
Comparison: 6-Fluoro-2,8-dimethylquinolin-5-amine is unique due to the specific positioning of the fluorine atom and the amine group. This configuration provides distinct electronic and steric properties, enhancing its reactivity and biological activity compared to other similar compounds. The presence of two methyl groups also contributes to its unique chemical behavior, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H11FN2 |
|---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
6-fluoro-2,8-dimethylquinolin-5-amine |
InChI |
InChI=1S/C11H11FN2/c1-6-5-9(12)10(13)8-4-3-7(2)14-11(6)8/h3-5H,13H2,1-2H3 |
InChI Key |
CBOPRQBOEZNSKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(C=C2C)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


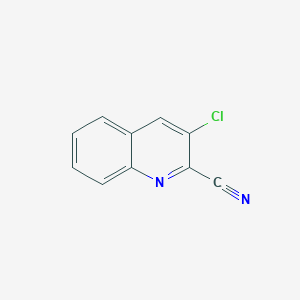
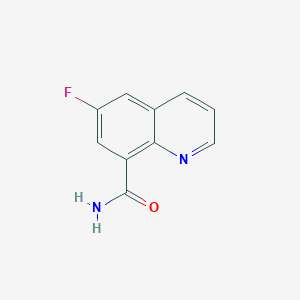
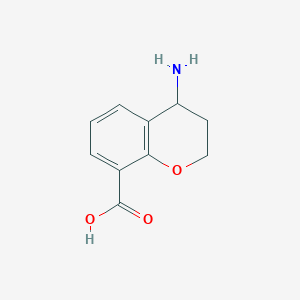
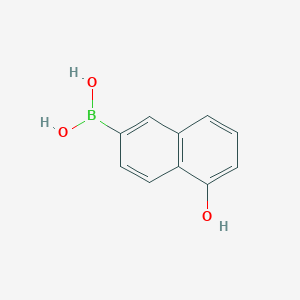

![3-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15070379.png)
